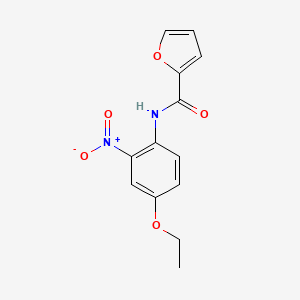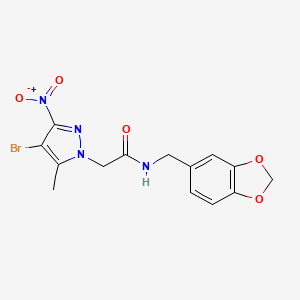![molecular formula C19H22FN3O3S2 B5130252 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine, also known as TASP0410456, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the circadian clock, and its inhibition by TASP0410456 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and sleep disorders.
作用機序
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits the activity of CK1δ, a protein kinase that plays a key role in regulating the circadian clock. CK1δ phosphorylates several clock proteins, including PER and CRY, which are essential for the proper functioning of the circadian clock. Inhibition of CK1δ by 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine leads to the stabilization of PER and CRY proteins, and the restoration of normal circadian rhythms.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to have several biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits cell proliferation and induces apoptosis through the activation of the p53 pathway. In Alzheimer's disease models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine reduces amyloid beta levels and improves cognitive function through the modulation of the circadian clock. In sleep disorder models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine regulates the circadian clock and improves sleep quality through the modulation of clock gene expression.
実験室実験の利点と制限
One advantage of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in lab experiments is its high potency and specificity for CK1δ. This allows for precise modulation of the circadian clock and other CK1δ-mediated pathways. However, one limitation of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine is its relatively short half-life, which may require frequent dosing in in vivo models.
将来の方向性
Future research on 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine may focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders. Further studies may also investigate the optimal dosing and administration of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in in vivo models, as well as its long-term safety and efficacy in humans. Additionally, the development of more potent and selective CK1δ inhibitors may lead to the discovery of novel therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2012. The method involves the condensation of 4-fluorophenylpiperazine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid, followed by carbonylation with carbon monoxide and palladium catalyst to form the final product.
科学的研究の応用
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in various therapeutic applications. In cancer research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In sleep disorder research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to regulate the circadian clock and improve sleep quality in animal models.
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c20-15-3-5-16(6-4-15)21-9-11-22(12-10-21)19(24)18-13-17(14-27-18)28(25,26)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYNSDLHZKQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)
![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)
![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)


![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)

